molecular formula C22H26N4O3S2 B2728800 2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-mesitylacetamide CAS No. 1019098-07-7

2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-mesitylacetamide

Cat. No. B2728800
CAS RN: 1019098-07-7
M. Wt: 458.6
InChI Key: CIPGTDGERHDBIR-UHFFFAOYSA-N
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Description

2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-mesitylacetamide is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a pyrazole derivative that has been synthesized using various methods.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

  • Pyrazole-acetamide derivatives have been synthesized and utilized to construct novel Co(II) and Cu(II) coordination complexes. These complexes were analyzed for their solid-state structures and exhibited significant antioxidant activity, suggesting potential for biomedical applications involving oxidative stress modulation (Chkirate et al., 2019).

Insecticidal Assessment

  • Heterocycles incorporating a thiadiazole moiety, derived from cyanoacetamide precursors similar in structural motif to the target compound, have been synthesized and assessed for insecticidal activity against the cotton leafworm, highlighting the potential agricultural applications of such compounds (Fadda et al., 2017).

Cytotoxicity Against Cancer Cells

  • Derivatives of pyrazole, synthesized from related cyanoacetamide intermediates, were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the potential of these compounds in cancer research and therapy (Hassan et al., 2014).

Antimicrobial Activity

  • Novel amino pyrazole derivatives have shown promising antimicrobial activity, suggesting the utility of these compounds in developing new antimicrobial agents, which could be relevant for the target compound if similar structural activity relationships hold (Shah et al., 2018).

properties

IUPAC Name

2-[5-amino-4-(4-methylphenyl)sulfonyl-3-methylsulfanylpyrazol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S2/c1-13-6-8-17(9-7-13)31(28,29)20-21(23)26(25-22(20)30-5)12-18(27)24-19-15(3)10-14(2)11-16(19)4/h6-11H,12,23H2,1-5H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPGTDGERHDBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2SC)CC(=O)NC3=C(C=C(C=C3C)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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